molecular formula C10H9F B3117276 1-(But-3-yn-1-yl)-4-fluorobenzene CAS No. 222528-76-9

1-(But-3-yn-1-yl)-4-fluorobenzene

Cat. No.: B3117276
CAS No.: 222528-76-9
M. Wt: 148.18 g/mol
InChI Key: OVXMKQWEDPXNIG-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4-fluorobenzene (C₁₀H₉F, MW 148.18 g/mol) is a fluorinated aromatic compound featuring a para-substituted fluorine atom and a linear but-3-yn-1-yl group (CH₂C≡C-CH₂). The triple bond in the alkyne moiety introduces significant electronic and steric effects, making the compound valuable in synthetic chemistry, particularly for cycloaddition reactions and as a precursor in pharmaceutical intermediates .

Properties

IUPAC Name

1-but-3-ynyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMKQWEDPXNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666617
Record name 1-(But-3-yn-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222528-76-9
Record name 1-(But-3-yn-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-4-fluorobenzene typically involves the coupling of a 4-fluorobenzene derivative with a but-3-yn-1-yl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with but-3-yn-1-yl in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-4-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or gene expression, depending on the specific context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituent/Bond Type Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
1-(But-3-yn-1-yl)-4-fluorobenzene But-3-yn-1-yl (C≡C), F C₁₀H₉F 148.18 High reactivity in click chemistry; electron-withdrawing F enhances electrophilic substitution para to the alkyne.
1-(But-3-en-1-yl)-4-fluorobenzene But-3-en-1-yl (C=C), F C₁₀H₁₀F 149.19 Reduced reactivity compared to alkyne; prone to electrophilic addition (e.g., hydrogenation).
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene Propargyl-Br, F C₉H₆BrF 213.05 Bromine enables nucleophilic substitution; liquid state at room temperature.
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene Chlorobutyl, F C₁₆H₁₅ClF₂ 280.74 Bulky substituent increases steric hindrance; chloro group enhances hydrophobicity.
1-(4,4-Difluoro-3-phenyl-buta-1,3-dienyl)-4-fluorobenzene Diene, F, Ph C₁₆H₁₁F₃ 260.25 Conjugated diene system enables photochemical reactions; trifluorinated structure increases stability.

Biological Activity

1-(But-3-yn-1-yl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a but-3-yn-1-yl group. This unique structure imparts significant electronic and steric properties, enhancing its reactivity and potential biological activity. This article delves into the compound's biological activity, synthesizing findings from various studies and research.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_9F, where the presence of the fluorine atom is crucial for its biological interactions. The alkyne functional group contributes to its reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Key Properties:

  • Fluorine Substitution: Enhances reactivity and biological activity.
  • Alkyne Group: Provides potential for diverse chemical reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its potential therapeutic properties include:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Properties: Investigations are underway to assess its efficacy in reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth of specific cancer cell lines
Anti-inflammatoryPotential to reduce inflammation
Synthetic ChemistryUsed as a building block in organic synthesis

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on existing research:

  • Interaction with Biological Targets: The compound may interact with specific proteins or enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress within cells, contributing to its anticancer effects.

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases. Further animal studies are needed to confirm these findings and assess safety profiles.

Synthetic Approaches

The synthesis of this compound typically involves coupling reactions, with the Sonogashira coupling being a prominent method. This reaction combines a 4-fluorobenzene derivative with a but-3-yne group under palladium-catalyzed conditions.

Table 2: Synthesis Overview

MethodDescription
Sonogashira CouplingCombines aryl halides with terminal alkynes
ConditionsRequires palladium catalyst and copper co-catalyst under inert atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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